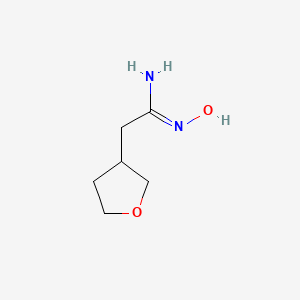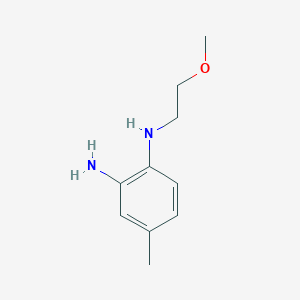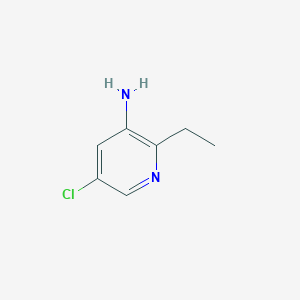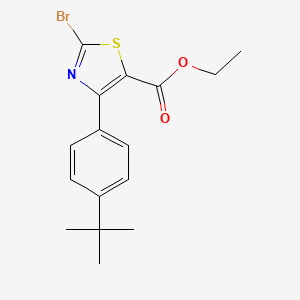
2-Amino-1H-imidazol-5(4H)-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-imidazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-1H-imidazol-5(4H)-one hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the imidazole ring allow the compound to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial in its applications in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-5-carboxylic acid
- 2-Amino-1H-imidazole-4-acetic acid
Uniqueness
2-Amino-1H-imidazol-5(4H)-one hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies compared to other similar compounds.
Properties
Molecular Formula |
C3H4ClN3O |
|---|---|
Molecular Weight |
133.54 g/mol |
IUPAC Name |
2-aminoimidazol-4-one;hydrochloride |
InChI |
InChI=1S/C3H3N3O.ClH/c4-3-5-1-2(7)6-3;/h1H,(H2,4,6,7);1H |
InChI Key |
HXYBJMMFRLXYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)


![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)








